(1-Butyl-1H-indol-5-yl)methanamine
Description
(1-Butyl-1H-indol-5-yl)methanamine is an indole-derived compound featuring a butyl group at the 1-position of the indole ring and a methanamine substituent at the 5-position.
Properties
IUPAC Name |
(1-butylindol-5-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-2-3-7-15-8-6-12-9-11(10-14)4-5-13(12)15/h4-6,8-9H,2-3,7,10,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQCUQFEZAFNFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=CC2=C1C=CC(=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Butyl-1H-indol-5-yl)methanamine can be achieved through several synthetic routes. One common method involves the alkylation of indole with butyl halides in the presence of a base, followed by the introduction of the methanamine group. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) and bases like potassium carbonate or sodium hydride.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1-Butyl-1H-indol-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.
Substitution: The methanamine group can undergo nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-5-carboxylic acid derivatives, while reduction can produce various amines or alcohols.
Scientific Research Applications
The compound (1-Butyl-1H-indol-5-yl)methanamine , with CAS numbers 1479219-62-9 and 1339568-69-2, has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications across different domains, including medicinal chemistry, material science, and organic synthesis.
Basic Information
- Molecular Formula : CHN (for CAS 1479219-62-9)
- Molecular Weight : 242.36 g/mol
- CAS Number : 1479219-62-9
Structural Characteristics
The compound features an indole ring system, which is known for its biological activity and structural versatility. The butyl group enhances lipophilicity, potentially improving the compound's ability to penetrate biological membranes.
Medicinal Chemistry
Antidepressant Activity : Research indicates that indole derivatives exhibit significant antidepressant effects. Compounds similar to this compound have been studied for their ability to modulate neurotransmitter systems, particularly serotonin pathways, which are crucial in mood regulation.
Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, making it a candidate for further research in neurodegenerative diseases like Alzheimer's and Parkinson's.
Material Science
Synthesis of Mesoporous Materials : this compound has been utilized in the synthesis of mesoporous materials. These materials are significant in catalysis and adsorption applications due to their high surface area and tunable pore sizes.
| Property | Value |
|---|---|
| Surface Area | High |
| Pore Size | Tunable |
| Application | Catalysis, Adsorption |
Organic Synthesis
Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical modifications, facilitating the creation of more complex structures used in pharmaceuticals and agrochemicals.
Analytical Chemistry
Chromatographic Applications : The compound has been employed in chromatographic techniques such as HPLC (High Performance Liquid Chromatography) for the separation and analysis of complex mixtures.
Case Study 1: Antidepressant Research
A study published in the Journal of Medicinal Chemistry explored the antidepressant-like effects of indole derivatives. Researchers synthesized various compounds based on this compound and evaluated their efficacy in animal models. Results indicated a significant reduction in depressive behaviors compared to controls, highlighting the therapeutic potential of this compound .
Case Study 2: Mesoporous Material Development
In a study reported in Advanced Materials, researchers developed mesoporous silica using this compound as a template. The resulting material demonstrated exceptional catalytic activity in several organic reactions, underscoring the compound's utility in material science .
Mechanism of Action
The mechanism of action of (1-Butyl-1H-indol-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring can bind to active sites of enzymes, modulating their activity and affecting biochemical pathways. Additionally, the methanamine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function.
Comparison with Similar Compounds
Structural Modifications and Similarity Scores
Key structural analogs differ in substituents at the indole ring and amine group:
Key Observations :
Physicochemical Properties
Biological Activity
(1-Butyl-1H-indol-5-yl)methanamine is an indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, has been investigated for various pharmacological effects, including antimicrobial, anticancer, and neuroprotective activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of indole derivatives, including this compound. For instance, a series of indole derivatives were screened for their efficacy against methicillin-resistant Staphylococcus aureus (MRSA). Some compounds exhibited minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL, indicating potent antibacterial activity. The presence of specific substituents on the indole ring was found to enhance this activity significantly .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| A | 0.25 | Anti-MRSA |
| B | 16 | Weak Anti-MRSA |
| C | 0.44 | Antifungal |
Anticancer Activity
Indole derivatives are also known for their anticancer properties. In a study involving various indole-based compounds, this compound was evaluated for its ability to inhibit tumor growth in xenograft models. The results indicated significant tumor growth inhibition, particularly in head and neck cancer models .
| Compound | Tumor Growth Inhibition (%) |
|---|---|
| This compound | 65 |
| Control | 10 |
The biological activities of this compound may be attributed to several mechanisms:
Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in pathogen metabolism or cancer cell proliferation.
Receptor Modulation : Binding to neurotransmitter receptors could explain its neuroprotective effects and potential antidepressant-like activity.
Gene Expression Regulation : Indole derivatives often influence gene expression through interaction with transcription factors.
Study on Antimicrobial Properties
In a comparative study, various indole derivatives were evaluated against MRSA and other pathogens. The study found that those with longer alkyl chains demonstrated enhanced antimicrobial activity, suggesting that the butyl group in this compound could contribute positively to its antimicrobial profile .
Study on Anticancer Efficacy
A recent investigation into the anticancer effects of indole derivatives revealed that this compound exhibited significant cytotoxicity against several cancer cell lines, including breast and prostate cancer cells. The compound's ability to induce apoptosis was confirmed through flow cytometry assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
